Bis(2,3-epoxypropyl) terephthalate

Catalog No.
S605868
CAS No.
7195-44-0
M.F
C14H14O6
M. Wt
278.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,3-epoxypropyl) terephthalate

CAS Number

7195-44-0

Product Name

Bis(2,3-epoxypropyl) terephthalate

IUPAC Name

bis(oxiran-2-ylmethyl) benzene-1,4-dicarboxylate

Molecular Formula

C14H14O6

Molecular Weight

278.26 g/mol

InChI

InChI=1S/C14H14O6/c15-13(19-7-11-5-17-11)9-1-2-10(4-3-9)14(16)20-8-12-6-18-12/h1-4,11-12H,5-8H2

InChI Key

NEPKLUNSRVEBIX-UHFFFAOYSA-N

SMILES

C1C(O1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3CO3

Synonyms

terephthalic acid diglycidyl ester

Canonical SMILES

C1C(O1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3CO3

Bis(2,3-epoxypropyl) terephthalate is a chemical compound characterized by its structure, which includes two epoxy groups attached to a terephthalate moiety. Its molecular formula is C14H14O6C_{14}H_{14}O_{6}, and it has a molecular weight of approximately 278.26 g/mol . This compound exhibits high thermal stability and resistance to various chemicals, making it suitable for various industrial applications.

  • Ring Opening Reactions: The epoxy groups can react with nucleophiles, leading to the formation of diols or other derivatives.
  • Polymerization: Bis(2,3-epoxypropyl) terephthalate can participate in cross-linking reactions, forming thermosetting polymers when cured with hardeners such as amines or acids.
  • Esterification: The presence of carboxylic acid groups allows for esterification reactions with alcohols, potentially modifying its properties for specific applications .

Several methods exist for synthesizing bis(2,3-epoxypropyl) terephthalate:

  • Epoxidation of Terephthalic Acid Derivatives: Terephthalic acid can be reacted with epichlorohydrin in the presence of a base to yield bis(2,3-epoxypropyl) terephthalate.
  • Transesterification: This involves reacting a diol with terephthalic acid or its esters under controlled conditions to form the desired epoxy compound.
  • Direct Epoxidation: Utilizing peracids or other oxidizing agents on suitable precursors can also yield this compound .

Bis(2,3-epoxypropyl) terephthalate finds applications in various fields:

  • Adhesives and Sealants: Due to its strong bonding properties and chemical resistance.
  • Coatings: Used in protective coatings that require durability against environmental factors.
  • Composites: Serves as a matrix material in composite formulations due to its thermal stability and mechanical strength .

Interaction studies have focused on how bis(2,3-epoxypropyl) terephthalate interacts with biological systems and materials:

  • Cellular Interactions: Studies suggest that this compound can modulate cellular responses, potentially affecting cell viability and function.
  • Material Compatibility: Research indicates compatibility with various substrates in adhesive applications, enhancing performance in composite materials .

Several compounds share structural similarities with bis(2,3-epoxypropyl) terephthalate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Terephthalic Acid Diglycidyl EsterContains two epoxy groupsUsed primarily in coatings and adhesives
Epoxy Resin (General)Varies widely but often contains multiple epoxiesVersatile applications across industries
Glycidyl MethacrylateContains an epoxy group with methacrylatePrimarily used in polymerization processes

Bis(2,3-epoxypropyl) terephthalate is unique due to its specific combination of thermal stability, chemical resistance, and biological activity profile compared to these similar compounds. Its dual functionality as both an adhesive and a protective coating material sets it apart in industrial applications .

Conventional Synthesis Routes via Epichlorohydrin Condensation

The conventional synthesis of bis(2,3-epoxypropyl) terephthalate primarily relies on the glycidylation of terephthalic acid using epichlorohydrin under alkaline conditions . This methodology involves a two-step process where terephthalic acid initially reacts with epichlorohydrin to form a chlorohydrin intermediate, followed by cyclization under basic conditions to generate the desired epoxy groups .

The reaction typically proceeds at temperatures ranging from 50 degrees Celsius to 100 degrees Celsius, with reaction times extending over several hours . The process utilizes sodium hydroxide as the base catalyst, maintaining stoichiometric ratios that favor complete conversion of the carboxylic acid groups to epoxy ester functionalities . Research demonstrates that optimal conditions require careful control of temperature and reactant ratios to maximize yield while minimizing side reactions .

Industrial implementations of this conventional route have established that the molar ratio of terephthalic acid to epichlorohydrin should be maintained at 1.0:4.0 to 1.0:8.0 for optimal product formation [5]. Studies indicate that when the molar ratio reaches 1.0:4.0, the epoxy value achieves 7.4 mol/100 g, while increasing the ratio to 1.0:6.0 yields an epoxy value of 8.4 mol/100 g [5]. Further elevation to 1.0:8.0 maintains consistent epoxy values around 7.6 mol/100 g, suggesting an optimal balance at intermediate ratios [5].

Table 1: Conventional Synthesis Parameters for Bis(2,3-epoxypropyl) terephthalate

ParameterRangeOptimal ValueYield Impact
Temperature (°C)50-10080-90Direct correlation
Molar Ratio (Terephthalic acid:Epichlorohydrin)1:2-1:81:4-1:6Maximum at 1:6
Reaction Time (hours)2-84-6Plateau after 6h
Sodium hydroxide (% by weight)10-3015-20Optimal conversion
Epoxy Value (mol/100g)6.8-8.47.8-8.4Quality indicator

The reaction mechanism involves nucleophilic attack of the carboxylate anion on the epichlorohydrin carbon, followed by intramolecular cyclization with elimination of hydrogen chloride . This process generates the characteristic oxirane rings that define the compound's reactivity and utility in polymer applications .

Novel Catalytic Approaches Using Tin-Based Catalysts

Recent advances in catalytic methodology have introduced tin-based catalyst systems for the synthesis of bis(2,3-epoxypropyl) terephthalate, offering enhanced selectivity and improved reaction control [7] [8]. These approaches utilize organotin compounds, particularly dioctyl tin dicarboxylate, which demonstrates superior catalytic activity in epoxy formation reactions [7].

Tin-based catalysts operate through a distinct mechanism involving coordination of the tin center with both the carboxylic acid substrate and the epichlorohydrin reactant [7]. The catalyst facilitates the formation of an activated intermediate complex that promotes selective epoxidation while suppressing competing side reactions [7]. Research indicates that tin catalysts exhibit particular effectiveness at lower temperatures, typically operating efficiently between 45 degrees Celsius and 80 degrees Celsius [8].

The catalytic system demonstrates remarkable efficiency with catalyst loadings as low as 0.2 percent by weight relative to the substrate [7]. Studies show that tin-based catalysts achieve complete conversion within 3 to 5 hours under optimized conditions, representing a significant improvement over conventional alkaline methods [7] [8]. The enhanced reaction control provided by these catalysts results in improved product purity and reduced byproduct formation [7].

Table 2: Tin-Based Catalyst Performance Parameters

Catalyst TypeLoading (wt%)Temperature (°C)Conversion Time (h)Selectivity (%)
Dioctyl tin dicarboxylate0.245-653-494-96
Tin bis(methoxide)0.350-704-592-94
Organotin silanolate0.2555-753.5-4.595-97

The tin-catalyzed process exhibits superior tolerance to moisture and air exposure compared to traditional methods [7]. This stability advantage translates to more robust industrial processing conditions and reduced requirements for inert atmosphere protection [7]. Additionally, the catalytic approach enables precise control over molecular weight distribution in subsequent polymerization reactions [8].

Solvent-Mediated Ring-Opening Polymerization Techniques

Solvent-mediated ring-opening polymerization represents an advanced synthetic approach for generating bis(2,3-epoxypropyl) terephthalate with controlled molecular architecture [10] [12]. This methodology employs specific solvent systems that facilitate selective ring-opening reactions while maintaining the integrity of the terephthalate backbone structure [10].

The technique utilizes nucleophilic initiators in conjunction with carefully selected solvents that modulate the reactivity of epoxy groups [10]. Research demonstrates that polar aprotic solvents such as dimethylformamide and dimethylsulfoxide provide optimal conditions for controlled polymerization [6]. These solvents stabilize ionic intermediates while preventing premature termination reactions [10].

Lewis acid catalysts, particularly aluminum-based systems, have shown exceptional performance in promoting selective ring-opening under mild conditions [12]. The process typically operates at temperatures between 60 degrees Celsius and 120 degrees Celsius, with reaction progression monitored through real-time spectroscopic analysis [10] [12]. Studies indicate that careful control of initiator concentration and reaction temperature enables precise molecular weight targeting [10].

The solvent choice significantly influences the polymerization kinetics and final product properties [10]. Investigations reveal that solvent polarity directly correlates with reaction rate, while solvent coordination ability affects the degree of chain branching [10]. Optimal results are achieved using solvent mixtures that balance these competing effects [10].

Table 3: Solvent Effects on Ring-Opening Polymerization

Solvent SystemPolarity IndexReaction Rate (relative)Molecular Weight ControlBranching Degree
Dimethylformamide6.41.8ExcellentLow
Dimethylsulfoxide7.22.1GoodMedium
Tetrahydrofuran4.01.2FairHigh
Mixed solvent systemsVariable1.5-2.3ExcellentControlled

Industrial-Scale Production Optimization Strategies

Industrial-scale production of bis(2,3-epoxypropyl) terephthalate requires comprehensive optimization strategies addressing reaction engineering, heat management, and process intensification [17] [26]. Modern manufacturing approaches emphasize continuous processing methods that enhance productivity while maintaining product quality standards [17].

Heat transfer optimization constitutes a critical aspect of large-scale synthesis, given the exothermic nature of epoxidation reactions [44]. Industrial reactors employ advanced heat exchange systems with multiple cooling zones to maintain precise temperature control throughout the reaction volume [44]. Research indicates that temperature variations exceeding 5 degrees Celsius can significantly impact product quality and yield [41].

Process intensification strategies focus on integrating multiple reaction steps within single reactor systems [17]. This approach reduces capital investment requirements while improving overall process efficiency [17]. Studies demonstrate that integrated reactor designs can achieve 69 percent reduction in residence time compared to conventional sequential processing [42].

Continuous monitoring systems utilizing near-infrared spectroscopy enable real-time optimization of reaction parameters [26]. These analytical tools provide instantaneous feedback on conversion rates, allowing for dynamic adjustment of feed rates and reaction conditions [26]. Industrial implementations report yield improvements of 15 to 20 percent through application of advanced process control systems [26].

Table 4: Industrial Production Optimization Parameters

ParameterConventional ProcessOptimized ProcessImprovement Factor
Residence Time (hours)8-122.5-43.2x
Energy Consumption (MJ/kg)15.29.81.55x
Yield (%)75-8090-951.2x
Throughput (kg/h)100-150300-4502.8x
Quality Index85-9095-981.1x

The implementation of modular reactor designs facilitates scalable production while maintaining consistent product specifications [17]. These systems employ standardized reaction modules that can be combined to achieve desired production capacities [17]. Research confirms that modular approaches reduce scale-up risks while enabling flexible response to market demand variations [17].

Byproduct Management in Large-Scale Synthesis

Effective byproduct management in large-scale bis(2,3-epoxypropyl) terephthalate synthesis requires sophisticated separation and recovery strategies to maximize resource utilization and minimize environmental impact [11]. The primary byproducts include unreacted epichlorohydrin, isopropyl alcohol, and various oligomeric species formed through side reactions [11].

Recovery of unreacted epichlorohydrin represents a significant economic opportunity, given the high cost of this raw material [11]. Industrial processes employ multi-stage distillation systems combined with pervaporation membrane technology to achieve high-purity recovery [11]. Studies demonstrate that this combined approach can recover 95 to 98 percent of unreacted epichlorohydrin for recycle to the synthesis process [11].

Isopropyl alcohol recovery utilizes similar distillation-pervaporation strategies, with the added complexity of water removal from ternary mixtures [11]. Research indicates that two-stage distillation followed by selective pervaporation achieves optimal separation efficiency [11]. The recovered isopropyl alcohol meets quality specifications for direct recycle to the process [11].

Oligomeric byproducts present both challenges and opportunities for value recovery [11]. These materials, while unsuitable for the primary product specification, demonstrate utility as reactive diluents or crosslinking agents in specialized applications [20]. Studies show that careful fractionation of oligomeric byproducts can yield value-added products with market potential [20].

Table 5: Byproduct Recovery Efficiency and Economic Impact

ByproductInitial Concentration (wt%)Recovery Efficiency (%)Economic Value ($/kg)Annual Recovery Value (M$)
Epichlorohydrin8-1295-982.1-2.44.2-5.8
Isopropyl alcohol15-2092-960.8-1.02.1-3.2
Oligomeric species5-885-901.2-1.50.9-1.4
Water10-1599+0.001Negligible

Advanced process designs incorporate closed-loop recovery systems that minimize waste generation while maximizing material utilization [11]. These systems employ heat integration strategies that utilize reaction heat for byproduct separation, reducing overall energy consumption [11]. Implementation of these integrated approaches results in overall process efficiency improvements of 25 to 35 percent [11].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 511 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

7195-44-0

Dates

Last modified: 04-14-2024

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